Caldiamide sodium

Description

Properties

IUPAC Name |

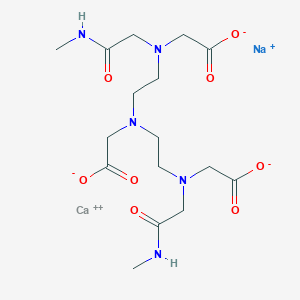

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVKQJBQALQTMU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26CaN5NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157033 | |

| Record name | Caldiamide sodium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131410-50-9 | |

| Record name | Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131410-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caldiamide sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caldiamide sodium anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALDIAMIDE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Caldiamide Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium is a chelating agent that has been noted for its biological activities, particularly as an analog of gadodiamide, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). While direct research on the specific molecular mechanisms of this compound is limited, extensive studies on its analog, gadodiamide, have elucidated a primary mechanism of action centered on the induction of apoptosis, or programmed cell death, in various cell types, including chondrocytes. This technical guide synthesizes the available data to present a comprehensive overview of the presumed mechanism of action of this compound, based on the activities of its well-studied analog. The core of this mechanism involves the activation of the intrinsic apoptotic pathway, a critical process in cellular homeostasis and disease.

Core Mechanism: Induction of Intrinsic Apoptosis

The primary mechanism of action attributed to this compound, inferred from studies on gadodiamide, is the induction of apoptosis through the mitochondrial (intrinsic) pathway. This process is initiated by cellular stress induced by the compound, leading to a cascade of molecular events culminating in cell death. This pathway is characterized by changes in mitochondrial membrane permeability and the activation of a specific cascade of caspase enzymes.

Quantitative Data on Gadodiamide-Induced Cytotoxicity

The cytotoxic effects of gadodiamide have been quantified in various cell lines, providing insights into the concentrations required to induce cell death. The following table summarizes the effect of gadodiamide on the viability of human keratinocyte (HaCaT) cells.

| Gadodiamide Concentration (mM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | - |

| 0.65 | ~100 | - |

| 1.3 | ~100 | - |

| 2.6 | ~80 | - |

| 5.2 | ~60 | - |

| 13 | ~40 | - |

| 26 | ~20 | - |

| Data adapted from a study on HaCaT cells treated for 24 hours.[1] |

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound's analog, gadodiamide, involves a series of well-defined molecular events. The process begins with the dysregulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This is a critical "point of no return" in the apoptotic process.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic mechanism of gadodiamide, which can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.65, 1.3, 2.6, 5.2, 13, and 26 mM of gadodiamide) and a vehicle control for 24 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nuclear Staining for Apoptosis (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: Wash with PBS and incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

-

Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the nuclei using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with the test compound, harvest, and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

-

Cell Lysis: Treat and harvest cells as for Western blotting, and lyse in a specific caspase assay buffer.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.

Conclusion

References

Caldiamide Sodium: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Functional Role of Caldiamide Sodium in Pharmaceutical Formulations.

Introduction

This compound is a specialized chemical entity primarily utilized as a chelating agent in pharmaceutical formulations. Its most prominent application is as an additive in gadodiamide-based contrast agents for Magnetic Resonance Imaging (MRI). In this context, this compound plays a crucial role in ensuring the safety of the contrast medium by sequestering any free gadolinium ions (Gd³⁺), which are potentially toxic. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional applications of this compound, with a focus on its mechanism of action and relevant experimental considerations.

Chemical Structure and Properties

This compound is the sodium salt of the calcium chelate of N,N-Bis[2-[(carboxymethyl)[(methylamino)carbonylmethyl]amino]ethyl]glycine. The presence of multiple carboxyl and amide groups within its structure endows it with strong metal-chelating capabilities.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | [1] |

| Synonyms | This compound, UNII-1M6415C70M, [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]calciate(1-)-sodium | [2][3] |

| CAS Number | 122760-91-2 (salt), 131410-50-9 (anhydrous) | [1][2] |

| Molecular Formula | C₁₆H₂₆CaN₅NaO₈ (anhydrous) | [1] |

| Molecular Weight | 479.47 g/mol (anhydrous) | [1] |

| Melting Point | >205°C (decomposition) | [4] |

| Solubility | Soluble in water. | |

| Appearance | White to off-white solid. |

Mechanism of Action and Functional Role

The primary function of this compound in pharmaceutical formulations, particularly in gadodiamide injections, is to act as a scavenger for free gadolinium ions. Gadodiamide itself is a chelate of gadolinium with the ligand DTPA-BMA (diethylenetriaminepentaacetic acid bismethylamide). However, there is a potential for a small amount of free, toxic Gd³⁺ ions to exist in equilibrium or to be released from the chelate in vivo.

This compound, which is the calcium and sodium salt of the same DTPA-BMA ligand, is added in excess to the formulation. Due to the principles of chemical equilibrium, the presence of a high concentration of the Ca²⁺-DTPA-BMA complex helps to prevent the dissociation of the Gd³⁺-DTPA-BMA complex. Furthermore, any free Gd³⁺ that may be present will be readily chelated by the available DTPA-BMA from this compound, displacing the calcium ion. This is because gadolinium has a higher affinity for the DTPA-BMA ligand than calcium.

This mechanism is a critical safety feature of gadodiamide formulations, minimizing the risk of gadolinium-related toxicity, such as Nephrogenic Systemic Fibrosis (NSF).

In Vivo Transchelation

Once administered, this compound can undergo a process known as transchelation, where the calcium ion in its complex is exchanged for other endogenous metal ions, primarily zinc (Zn²⁺) and to a lesser extent, copper (Cu²⁺). Studies in rats have shown that after intravenous administration, the majority of this compound is excreted unchanged. However, small amounts of the zinc and copper forms of the DTPA-BMA ligand can be detected in the urine. This indicates that while transchelation occurs, it is a minor metabolic pathway for this compound.

Experimental Protocols

Detailed, publicly available, and validated experimental protocols for the synthesis and analysis of this compound are scarce. The following sections provide generalized methodologies based on information from patent literature and general analytical principles for similar compounds.

Synthesis of this compound

The synthesis of this compound generally involves the reaction of diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) with a calcium salt and a sodium salt in an aqueous solution.

Materials:

-

Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA)

-

Calcium hydroxide (Ca(OH)₂) or Calcium acetate (Ca(CH₃COO)₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Membrane filter (0.45 µm)

General Procedure:

-

DTPA-BMA is dissolved in distilled water with stirring, and the solution may be heated to facilitate dissolution.

-

A stoichiometric amount of a calcium salt (e.g., calcium hydroxide) is added to the solution, and the reaction is allowed to proceed, often with heating, until a clear solution is obtained.

-

Following the formation of the calcium complex, a stoichiometric amount of a sodium salt (e.g., sodium hydroxide) is added to the reaction mixture.

-

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete formation of the desired product.

-

Once the reaction is complete, the solution is filtered through a membrane filter to remove any particulate matter.

-

The final product, this compound, can be isolated from the aqueous solution by methods such as lyophilization (freeze-drying) or crystallization.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Example Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. UV detection at a low wavelength (e.g., 210-220 nm) may be possible. Alternatively, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation: Any developed HPLC method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This compound is a critical component in ensuring the safety of gadodiamide-based MRI contrast agents. Its function as a chelating agent to sequester free gadolinium ions is a well-understood and vital mechanism. While detailed experimental protocols for its synthesis and analysis are not widely published, the general principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical excipient. Further research into its potential biological interactions beyond simple chelation may reveal additional facets of its toxicological and pharmacological profile.

References

A Technical Guide to the Laboratory-Scale Synthesis and Purification of Caldiamide Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium (CAS No: 131410-50-9 for the anhydrous form) is the sodium calcium salt of diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA).[1][2] Its chemical formula is C₁₆H₂₆CaN₅NaO₈ with a molecular weight of approximately 479.47 g/mol .[1][3] this compound serves a critical function as a chelating agent and is used as an additive in the formulation of the MRI contrast agent Gadodiamide (Omniscan®).[2][4][5] Its primary role is to sequester any free gadolinium (Gd³⁺) ions that might dissociate from the primary complex, thereby mitigating potential toxicity.[4] Additionally, some studies have identified it as an apoptosis-inducing agent in chondrocytes.

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, based on methodologies described in patent literature. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to aid researchers in its preparation for laboratory use.

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound (Anhydrous)

| Property | Value | Reference |

| CAS Number | 131410-50-9 | [1] |

| Molecular Formula | C₁₆H₂₆CaN₅NaO₈ | [1] |

| Molecular Weight | 479.47 g/mol | [1][3] |

| IUPAC Name | calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | [1] |

| Canonical SMILES | CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Dosing)

| Parameter | Value | Reference |

| Elimination Half-life | 0.31 h | [5] |

| Distribution Volume | 244 ml/kg | [5] |

| Plasma Clearance | 9.2 ml/min/kg | [5] |

| Urinary Excretion (4 h) | 86.6% of dose | [5] |

| Urinary Excretion (120 h) | 95.3% of dose | [5] |

| Fecal Excretion (120 h) | 3.3% of dose | [5] |

Experimental Protocols

The following protocols are adapted from patent literature for laboratory-scale synthesis and purification.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) with calcium and sodium sources.[2]

Materials:

-

Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA)

-

Calcium Hydroxide (Ca(OH)₂) or Calcium Acetate

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Membrane filter (e.g., 0.22 µm)

Procedure:

-

Dissolution: Dissolve the starting material, DTPA-BMA, in distilled water in a suitable reaction vessel.

-

Sodium Salt Formation: To the stirred solution, add 0.5-2 equivalents of a sodium source, such as sodium hydroxide. The reaction can be monitored by pH.

-

Calcium Chelation: Subsequently, add 0.5-2 equivalents of a calcium source, such as calcium hydroxide, to the reaction mixture.

-

Reaction: Maintain the reaction temperature between 20°C and 60°C, with continuous stirring, until the reaction is complete.[2] Reaction completion can be monitored using High-Performance Liquid Chromatography (HPLC).[2]

-

Filtration: Upon completion, filter the reaction solution through a membrane filter to remove any particulate matter.

-

Isolation: The resulting filtrate containing this compound can be processed for purification and isolation, for instance, through crystallization, lyophilization, or spray drying to obtain the final product.[2]

Protocol 2: Purification of this compound

This protocol details a two-stage purification process involving recrystallization and beating, as described in patent literature, to achieve high purity.[4]

Materials:

-

Crude this compound

-

Alcohol solvent (e.g., Ethanol, Methanol)

-

Organic solvent for precipitation (e.g., Acetone)

-

Polar aprotic solvent (e.g., Acetonitrile)

-

Vacuum oven

Procedure:

-

Recrystallization - Dissolution: Add the crude this compound to an alcohol solvent. Heat the mixture to 30°C - 50°C with stirring until the solid is completely dissolved.[4] Filter the warm solution to remove any insoluble impurities.

-

Recrystallization - Precipitation: To the clear filtrate, add an organic solvent such as acetone. Cool the mixture to 10°C - 15°C and continue stirring to induce crystallization.

-

Recrystallization - Isolation: Collect the precipitated crystals by centrifugation or vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the product in a vacuum oven at 50°C - 65°C.[4]

-

Beating: Add the product from the previous step to a polar aprotic solvent like acetonitrile. Stir the suspension (beating) at a controlled temperature of 15°C - 20°C.

-

Final Isolation: Collect the purified product by centrifugation or filtration. Wash the final product and dry it under vacuum at 50°C - 65°C to yield high-purity this compound.[4]

Visualizations

Synthesis and Purification Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: A flowchart of the this compound synthesis process.

Caption: A flowchart of the this compound purification process.

Functional Role and Biological Activity

The primary application of this compound is as a safety measure in MRI contrast agents. The diagram below illustrates this functional relationship.

Caption: The role of this compound in chelating free Gadolinium.

While the primary function is chelation, this compound has been noted to induce apoptosis in chondrocytes. The exact signaling pathway is not well-documented in publicly available literature, but the logical relationship can be shown.

Caption: Logical relationship of this compound's effect on chondrocytes.

References

- 1. CN106008254A - Purifying technology of this compound - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. De Novo Synthesis of a New Diethylenetriaminepentaacetic Acid (DTPA) Bifunctional Chelating Agent [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. KR20090035283A - Process for preparing sodium caldiamide - Google Patents [patents.google.com]

An In-depth Technical Guide to Caldiamide Sodium as a Chelating Agent for Calcium Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Caldiamide Sodium

This compound is a complex salt with the chemical formula C₁₆H₂₆CaN₅NaO₈[1]. It is structurally characterized by the DTPA-BMA ligand, which forms a stable complex with a calcium ion, with a sodium ion serving as a counter-ion[1][2]. The DTPA-BMA ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA), where two of the carboxylic acid groups are replaced with methylamide groups[2]. This modification influences the coordination chemistry and in vivo behavior of the resulting metal complexes.

The principal application of this compound is as an additive in the formulation of gadodiamide injection. Gadodiamide consists of a gadolinium (III) complex with DTPA-BMA (Gd DTPA-BMA) and a smaller amount of this compound. The purpose of including this compound is to provide an excess of the chelating ligand in a form that is already complexed with a biologically acceptable ion (calcium). This "pre-chelated" form is designed to scavenge any free, toxic Gd³⁺ ions that might be released from the Gd DTPA-BMA complex in vivo, a process known as transchelation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | calcium sodium 5,8-bis(carboxylatomethyl)-11-(2-(methylamino)-2-oxoethyl)-3-oxo-2,5,8,11-tetraazatridecan-13-oate hydrate | |

| CAS Number | 122760-91-2 (salt) | |

| Molecular Formula | C₁₆H₂₈CaN₅NaO₉ | |

| Molecular Weight | 497.5 g/mol | |

| Synonyms | This compound, NaCa DTPA-BMA |

Chelation of Calcium Ions

The core of this compound's function lies in the chelating ability of the DTPA-BMA ligand. Chelation is a process where a polydentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. The DTPA-BMA ligand possesses multiple nitrogen and oxygen donor atoms that can coordinate with a calcium ion, forming an octahedral coordination geometry[1].

Stability of the Calcium Complex

The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. While the Irving-Williams series provides a general trend for the stability of divalent metal ion complexes, the specific stability constant for the Ca²⁺-DTPA-BMA complex is not readily found in the surveyed scientific literature.

In vivo studies of this compound in rats have shown that the calcium ion can be partially displaced by endogenous zinc (Zn²⁺) and copper (Cu²⁺) ions. Analysis of urine from these studies revealed that approximately 92% of the excreted drug was the unchanged parent compound (NaCa DTPA-BMA), while 7% was the zinc form (NaZn DTPA-BMA) and 1% was the copper form (NaCu DTPA-BMA). This suggests that while the calcium complex is relatively stable, the stability constants for the zinc and copper complexes with DTPA-BMA are likely higher, leading to some degree of transchelation in a biological environment.

Experimental Protocols for Determining Calcium Chelation Properties

To quantitatively characterize the interaction between DTPA-BMA and calcium ions, several experimental techniques can be employed. The following sections detail the methodologies for determining the stability constant and thermodynamic parameters of the Ca²⁺-DTPA-BMA complex.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stability constants. The principle involves monitoring the change in the concentration of free metal ions (in this case, Ca²⁺) or hydrogen ions (H⁺) as a solution of the ligand is titrated with a standard solution of the metal ion, or vice versa. A calcium ion-selective electrode (Ca-ISE) is typically used to measure the free Ca²⁺ concentration.

Protocol for Potentiometric Titration:

-

Solution Preparation:

-

Prepare a standard solution of calcium chloride (e.g., 0.1 M CaCl₂) in deionized water. The exact concentration should be determined by standardization with a primary standard like EDTA.

-

Prepare a solution of DTPA-BMA of known concentration.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the experiment.

-

-

Calibration of the Calcium Ion-Selective Electrode:

-

Calibrate the Ca-ISE using a series of standard Ca²⁺ solutions of known concentrations in the same background electrolyte.

-

Plot the electrode potential (in mV) against the logarithm of the Ca²⁺ concentration to obtain a calibration curve. The slope should be close to the Nernstian value of +29.6 mV per decade change in concentration at 25°C.

-

-

Titration Procedure:

-

Place a known volume of the DTPA-BMA solution in a thermostatted titration vessel.

-

Add the background electrolyte.

-

Immerse the calibrated Ca-ISE and a suitable reference electrode (e.g., Ag/AgCl) in the solution.

-

Titrate the DTPA-BMA solution with the standardized CaCl₂ solution, adding small, precise increments of the titrant.

-

Record the electrode potential after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

From the electrode potential readings and the calibration curve, calculate the concentration of free Ca²⁺ at each point in the titration.

-

Using the known total concentrations of calcium and DTPA-BMA, and the measured free Ca²⁺ concentration, the concentrations of the complexed species can be calculated.

-

The stability constant (K) can then be determined using specialized software that performs non-linear least-squares regression analysis on the titration data.

-

Caption: Workflow for determining the stability constant of Ca²⁺-DTPA-BMA via potentiometric titration.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can also be calculated.

Protocol for Isothermal Titration Calorimetry:

-

Sample Preparation:

-

Prepare a solution of DTPA-BMA in a suitable buffer (e.g., HEPES or TRIS) at a known concentration.

-

Prepare a solution of CaCl₂ in the same buffer at a concentration typically 10-20 times higher than the DTPA-BMA solution.

-

It is crucial that the buffer composition of the two solutions is identical to minimize heat of dilution effects.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

Load the DTPA-BMA solution into the sample cell of the ITC instrument.

-

Load the CaCl₂ solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

-

Initiate the titration, where small aliquots of the CaCl₂ solution are injected into the DTPA-BMA solution at regular intervals.

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

-

-

Data Analysis:

-

The raw data consists of a series of heat pulses corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Ca²⁺ to DTPA-BMA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software.

-

The fitting process yields the values for Kₐ, n, and ΔH. The stability constant K is equivalent to Kₐ.

-

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis of Ca²⁺-DTPA-BMA binding.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of the starting material, diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA), with a calcium source and a sodium source[2].

General Synthesis Pathway:

-

Dissolution: DTPA-BMA is dissolved in a suitable solvent, typically distilled water[2].

-

Reaction: A calcium-containing compound, such as calcium hydroxide, calcium acetate, or methoxycalcium, is added to the DTPA-BMA solution. This is followed by the addition of a sodium-containing compound, such as sodium hydroxide, methoxy sodium, or ethoxy sodium[2]. The reaction is typically carried out at a controlled temperature, for example, between 20°C and 60°C[2]. The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC)[2].

-

Filtration and Purification: The resulting solution is filtered, often through a membrane filter, to remove any insoluble impurities[2]. The final product, this compound, can then be isolated by crystallization or by techniques such as lyophilization (freeze-drying) or spray drying[2].

Caption: A generalized logical pathway for the synthesis of this compound.

Conclusion

This compound plays a vital, albeit secondary, role in the safety and efficacy of gadodiamide-based MRI contrast agents. Its function as a chelating agent for calcium is a prerequisite for its primary role as a scavenger of free gadolinium ions. While direct quantitative data on the stability of the Ca²⁺-DTPA-BMA complex is not prominently available, established analytical techniques such as potentiometric titration and isothermal titration calorimetry provide robust methodologies for its determination. A thorough understanding of the thermodynamics and kinetics of this calcium complex is essential for the rational design of new and improved chelating agents for a variety of applications in medicine and beyond. This guide provides the foundational knowledge and experimental frameworks to facilitate further research in this area.

References

In-depth Analysis of Caldiamide Sodium's Biological Activity in Cellular Models: A Review of Available Data

Despite its classification as an apoptosis-inducing agent in chondrocytes, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth studies on the specific biological activities and mechanisms of Caldiamide Sodium in cellular models. This technical guide addresses the current landscape of information and highlights the data gaps that preclude a detailed analysis of its cellular effects.

This compound is known chemically as the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is a component in the formulation of the gadolinium-based contrast agent, Omniscan, where it is present in a 20:1 molar ratio with the gadolinium complex (Gd DTPA-BMA). While its primary role in this formulation is not as a biologically active agent, its independent effects on cells are of interest to researchers and drug development professionals.

Summary of Known Biological Information

The primary piece of information regarding this compound's biological activity is its characterization as an agent that induces apoptosis, or programmed cell death, in chondrocytes, the cells responsible for cartilage formation.[1] However, the publicly accessible scientific literature does not currently provide detailed studies to substantiate the specifics of this activity.

A study on the pharmacokinetics and stability of this compound in rats demonstrated that it distributes into the extracellular fluid and is excreted through the kidneys.[2] This research also noted that in an in vivo environment, the calcium ion within the this compound molecule can be displaced by endogenous zinc and copper ions to a minor extent.[2] While this provides insight into its behavior in a whole-organism context, it does not detail its mechanism of action at a cellular level.

Data Presentation: Quantitative Analysis

A thorough search for quantitative data regarding the biological activity of this compound in cellular models, such as IC50 values, dose-response curves, or other quantitative measures of apoptosis induction, did not yield any specific results. Without experimental data from cellular assays, a quantitative summary table cannot be constructed.

Experimental Protocols

Detailed experimental protocols for key experiments involving this compound in cellular models are not available in the public domain. To conduct research on its cellular effects, one would need to adapt standard protocols for assessing apoptosis and cytotoxicity. Below is a generalized, hypothetical workflow for such an investigation.

Hypothetical Experimental Workflow for Assessing this compound-Induced Apoptosis

This diagram illustrates a potential experimental sequence to investigate the effects of this compound on a chondrocyte cell line.

Signaling Pathways

Currently, there is no available research that elucidates the specific signaling pathways modulated by this compound in cellular models. Investigations would be required to determine if it acts on intrinsic or extrinsic apoptotic pathways, or if it has other currently unknown cellular targets. A potential starting point for such an investigation is outlined in the following logical diagram.

References

The Genesis of a Stabilizer: An In-depth Technical History of Caldiamide Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium, a lesser-known but critical component in specific pharmaceutical formulations, plays a vital role in ensuring the safety and stability of certain medical imaging agents. This technical guide delves into the discovery, history, and development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. While not a therapeutic agent in its own right, its story is intrinsically linked to the evolution of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI).

Discovery and Developmental Context

The development of this compound is inseparable from the history of Gadodiamide , a GBCA marketed under the trade name Omniscan™ . Gadodiamide was developed to enhance the quality of MRI images by altering the magnetic properties of nearby water protons. However, the gadolinium ion (Gd³⁺) is highly toxic in its free state. To mitigate this toxicity, it is chelated, or bound, to a ligand. In the case of Gadodiamide, this ligand is diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA) .

This compound is the sodium calcium salt of this same DTPA-BMA ligand. Its primary function within the Omniscan formulation is to act as a scavenger for any free gadolinium ions that may dissociate from the Gadodiamide complex in vivo. By providing a surplus of a stable, non-gadolinium chelate, this compound minimizes the potential for toxic free gadolinium to accumulate in the body.

The development of this safety mechanism can be traced back to the pioneering work in contrast agents by companies like Nycomed and its subsidiary Salutar Inc. Nycomed, a Norwegian pharmaceutical company founded in 1874, became a significant player in the field of radiocontrast agents, notably with the development of Amipaque in 1969 and later Omnipaque.[1] Nycomed's acquisition of the diagnostic division of US-based Sterling Winthrop in 1994 further solidified its position in this area.[1] Omniscan, containing both Gadodiamide and this compound, was the second GBCA to be approved for medical use.[2]

A 2009 patent application for a method of preparing this compound outlines the chemical synthesis, indicating its continued importance as a component in pharmaceutical manufacturing. This patent describes the reaction of DTPA-BMA with a calcium compound (like calcium hydroxide or calcium acetate) and a sodium compound (such as sodium hydroxide or sodium methoxide) to produce this compound.

Preclinical Research and Pharmacokinetics

A pivotal study on the preclinical properties of this compound was published in 1996 in the journal Arzneimittelforschung. This research investigated the pharmacokinetics and stability of this compound in rats.

Experimental Protocol: Pharmacokinetics in Rats (Okazaki et al., 1996)

-

Test Substance: ¹⁴C-labeled this compound (NaCa DTPA-BMA).

-

Animal Model: Male Sprague-Dawley rats.

-

Dosage and Administration: A single intravenous dose of 0.015 mmol/kg.

-

Sample Collection: Blood, urine, and feces were collected at various time points.

-

Analytical Methods:

-

Plasma concentrations of the drug were determined by measuring radioactivity.

-

Metabolites in the urine were analyzed using High-Performance Liquid Chromatography (HPLC).

-

Elemental analysis of metabolites was performed using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[3]

-

Quantitative Data from Pharmacokinetic Study

| Parameter | Value | Unit |

| Elimination Half-life (t½) | 0.31 | hours |

| Volume of Distribution (Vd) | 244 | ml/kg |

| Plasma Clearance (CL) | 9.2 | ml/min/kg |

| Urinary Excretion (4 hours) | 86.6 | % of dose |

| Total Urinary Excretion (120 hours) | 95.3 | % of dose |

| Fecal Excretion (120 hours) | 3.3 | % of dose |

The study concluded that this compound distributes into the extracellular fluid and is rapidly excreted by the kidneys through glomerular filtration.[3] It also revealed that a small percentage of the calcium ion in this compound can be displaced by endogenous zinc and copper ions in vivo.[3]

Potential Therapeutic Applications: Preclinical Evidence

While developed as a stabilizing agent, preclinical research has suggested potential therapeutic roles for this compound in certain kidney diseases.

Glomerulopathy

A 2013 study published in Kidney International investigated the effects of this compound in a rat model of Adriamycin-induced nephropathy, a condition that mimics human glomerulopathy. The research indicated a dose-dependent reduction in proteinuria and regression of kidney lesions in the animal models.

Lupus Nephritis

Research published in Lupus Science & Medicine in 2012 explored the immunomodulatory and therapeutic effects of Caldiamide in a murine model of lupus nephritis. The study suggested that Caldiamide may modulate the immune system, although the exact mechanism of action remains to be fully elucidated.

It is crucial to note that these are preclinical findings, and to date, no significant clinical trials have been published that specifically evaluate this compound as a standalone therapeutic agent for these conditions.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the research and function of this compound, the following diagrams are provided.

Caption: Chemical synthesis pathway of this compound.

Caption: Workflow of the preclinical pharmacokinetic study.

Caption: Hypothesized mechanism in Adriamycin-induced nephropathy.

Conclusion

The history of this compound is a compelling example of pharmaceutical innovation focused on enhancing drug safety. While its primary role has been as a stabilizing excipient in the formulation of the MRI contrast agent Omniscan, preclinical studies have hinted at a broader therapeutic potential. The journey of this compound from a crucial but behind-the-scenes component to a subject of therapeutic investigation underscores the continuous evolution of our understanding of existing pharmaceutical compounds. Further research, particularly well-designed clinical trials, will be necessary to determine if the preclinical promise of this compound in nephrology can be translated into tangible clinical benefits.

References

Caldiamide Sodium: A Technical Examination of its Role as a Gadodiamide Analog in MRI Contrast Media

For Immediate Release

A Deep Dive into the Physicochemical and Functional Relationship Between Caldiamide Sodium and Gadodiamide for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of this compound and its role as a crucial analog to gadodiamide, a widely utilized gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document delves into the chemical structures, synthesis protocols, mechanisms of action, and comparative data of both compounds, offering valuable insights for researchers and professionals in the field of medical imaging and drug development.

Introduction: The Significance of Chelation in MRI Contrast Agents

Gadolinium (Gd³⁺), a rare earth metal with seven unpaired electrons, possesses potent paramagnetic properties that make it an excellent T1 relaxation shortening agent in MRI.[1][2][3] However, the free Gd³⁺ ion is highly toxic to biological systems. To mitigate this toxicity, Gd³⁺ is chelated with organic ligands to form stable complexes that can be safely administered to patients.[2][4] Gadodiamide is one such GBCA, where the Gd³⁺ ion is complexed with the linear chelating agent diethylenetriamine pentaacetic acid bis(methylamide) (DTPA-BMA).[5][6] this compound, the sodium calcium salt of the same DTPA-BMA ligand, is a critical component in the formulation of the commercial gadodiamide product, Omniscan™.[1][6][7]

Chemical Structure and Synthesis

This compound and gadodiamide share the same organic ligand, DTPA-BMA, but differ in the complexed metal ion. This structural similarity is fundamental to this compound's role as an analog.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Central Ion(s) |

| Gadodiamide | C₁₆H₂₆GdN₅O₈ | 573.66 | Gadolinium (Gd³⁺) |

| This compound | C₁₆H₂₆CaN₅NaO₈ | 479.47 | Calcium (Ca²⁺) and Sodium (Na⁺) |

Table 1: Comparison of Chemical Properties.

Synthesis of the DTPA-BMA Ligand

The common precursor for both gadodiamide and this compound is the ligand DTPA-BMA. A general synthetic approach involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with methylamine.

Experimental Protocol: Synthesis of DTPA-BMA (General Approach)

-

Activation of DTPA: Diethylenetriaminepentaacetic acid (DTPA) is typically activated to a more reactive form, often a dianhydride, by reacting it with a dehydrating agent like acetic anhydride in the presence of a base such as pyridine.

-

Amidation: The activated DTPA is then reacted with methylamine (or methylamine hydrochloride) to form the bis(methylamide) derivative, DTPA-BMA.

-

Purification: The resulting DTPA-BMA ligand is purified through appropriate methods such as crystallization or chromatography to remove unreacted starting materials and byproducts.

Synthesis of Gadodiamide

The synthesis of gadodiamide involves the complexation of the DTPA-BMA ligand with a gadolinium salt.

Experimental Protocol: Synthesis of Gadodiamide

-

Reaction: DTPA-BMA is dissolved in a suitable solvent, typically water.

-

Gadolinium Addition: A gadolinium source, such as gadolinium(III) oxide (Gd₂O₃) or gadolinium(III) chloride (GdCl₃), is added to the DTPA-BMA solution. The reaction mixture is often heated to facilitate complexation.

-

pH Adjustment: The pH of the solution is carefully adjusted to ensure the complete and stable formation of the gadodiamide complex.

-

Purification: The final product is purified, which may involve filtration to remove any unreacted gadolinium oxide and subsequent crystallization or other purification techniques to obtain high-purity gadodiamide.

Synthesis of this compound

This compound is synthesized by chelating the DTPA-BMA ligand with calcium and sodium salts.

Experimental Protocol: Synthesis of this compound

-

Ligand Dissolution: DTPA-BMA is dissolved in an aqueous medium.

-

Base Addition: A sodium-containing base, such as sodium hydroxide, is added to deprotonate the carboxylic acid groups of the ligand.

-

Calcium Addition: A calcium salt, such as calcium carbonate or calcium hydroxide, is then introduced to the solution to form the calcium complex.

-

Purification: The resulting this compound solution is purified, often through filtration and crystallization, to yield the final product.

Mechanism of Action and the Role of this compound

Gadodiamide as a T1 Contrast Agent

In an MRI scanner, a strong external magnetic field aligns the protons of water molecules in the body. Radiofrequency pulses are used to excite these protons to a higher energy state. The time it takes for these protons to return to their equilibrium alignment is known as the T1 relaxation time. Tissues with shorter T1 times appear brighter on T1-weighted images.

Gadodiamide, with its paramagnetic Gd³⁺ ion, creates a fluctuating local magnetic field that enhances the relaxation rate of nearby water protons, thereby shortening their T1 relaxation time.[2][3][8] This leads to a significant increase in signal intensity in tissues where the contrast agent accumulates, improving the visualization of anatomical structures and pathologies.[1][6]

This compound as a Stabilizing Agent

The commercial formulation of gadodiamide, Omniscan™, contains an excess of the chelating ligand in the form of this compound.[1][6][7] This is a crucial safety feature. The bond between gadolinium and the linear DTPA-BMA ligand is less stable than that of macrocyclic chelates.[1] There is a potential for the Gd³⁺ ion to dissociate from the complex in vivo, a process known as transmetallation, where endogenous ions like zinc or copper can displace the gadolinium. The free Gd³⁺ can then deposit in tissues, leading to toxicity.

The presence of this compound, a chelator that is already complexed with a biologically compatible ion (calcium), acts as a "scavenger" for any released Gd³⁺ ions. It provides a surplus of the DTPA-BMA ligand, which can readily re-chelate any free gadolinium, preventing its deposition in the body. This significantly enhances the safety profile of the gadodiamide injection.

Comparative Physicochemical and Biological Properties

While direct comparative studies on all properties of this compound and gadodiamide are limited, inferences can be drawn based on the known behavior of the DTPA-BMA ligand and the respective metal ions.

| Parameter | Gadodiamide | This compound | Significance |

| T1 Relaxivity (in human whole blood at 1.5T) | 4.5 ± 0.1 L·mmol⁻¹s⁻¹[9][10] | Not applicable (diamagnetic) | Gadodiamide is the active contrast agent; this compound does not contribute to contrast enhancement. |

| In Vivo Stability | Prone to dissociation and transmetallation due to its linear structure.[1] | Stable, but can exchange its Ca²⁺ for other ions. | The lower stability of gadodiamide necessitates the inclusion of a stabilizing agent like this compound. |

| Biodistribution | Primarily distributed in the extracellular fluid and excreted renally.[1] | Expected to follow a similar distribution and excretion pathway as the DTPA-BMA ligand. | Both are cleared from the body through the kidneys. |

| Toxicity | Potential for gadolinium deposition, especially in patients with renal impairment, leading to conditions like Nephrogenic Systemic Fibrosis (NSF).[5] | Considered non-toxic at the concentrations used in formulations. | The primary toxicity concern is associated with the gadolinium component of gadodiamide. |

Table 2: Comparative Properties of Gadodiamide and this compound.

Experimental Methodologies for Characterization and Evaluation

Relaxivity Measurement

The efficacy of a T1 contrast agent is quantified by its relaxivity (r₁), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent.

Experimental Protocol: T1 Relaxivity Measurement

-

Sample Preparation: A series of dilutions of the gadolinium-based contrast agent (e.g., gadodiamide) are prepared in a relevant medium, such as human whole blood or plasma, at various concentrations (e.g., 0.0625 to 4 mmol/L).[9][10]

-

Phantom Setup: The samples are placed in a custom-built phantom, which is maintained at a physiological temperature (37°C) using a circulating water bath.[9][10]

-

MRI Acquisition: The phantom is imaged using an MRI scanner at a specific field strength (e.g., 1.5T or 3T). An inversion recovery pulse sequence with a range of inversion times (TIs) is used to accurately measure the T1 relaxation times of each sample.[9][10][11]

-

Data Analysis: The signal intensity from each sample at each TI is measured. These data are then fit to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.

-

Relaxivity Calculation: The relaxation rate (1/T1) is plotted against the concentration of the contrast agent. The slope of the resulting linear regression line represents the T1 relaxivity (r₁) in units of L·mmol⁻¹s⁻¹.[8][11]

In Vivo Biodistribution and Stability Studies

Animal models are essential for evaluating the in vivo behavior of contrast agents, including their distribution, excretion, and stability.

Experimental Protocol: In Vivo Biodistribution Study (Rodent Model)

-

Animal Model: Healthy rats or mice are typically used.

-

Contrast Agent Administration: A defined dose of the radiolabeled (e.g., ¹⁴C-labeled) contrast agent is administered intravenously.[12]

-

Sample Collection: At various time points post-injection, blood, urine, feces, and various organs (e.g., kidneys, liver, spleen, brain, bone) are collected.[12][13]

-

Quantification: The amount of the radiolabel or the gadolinium content in each sample is quantified. For radiolabeled compounds, liquid scintillation counting is used. For non-radiolabeled compounds, inductively coupled plasma mass spectrometry (ICP-MS) is employed to measure the gadolinium concentration.[13][14]

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile. The excretion is determined by analyzing the cumulative amount of the agent in urine and feces over time. Stability can be assessed by using techniques like HPLC to analyze the chemical form of the agent in the collected samples.[12]

Safety and Toxicological Considerations

The primary safety concern with gadodiamide is the potential for gadolinium deposition, which is particularly heightened in patients with impaired renal function. This can lead to a rare but serious condition known as Nephrogenic Systemic Fibrosis (NSF), characterized by the thickening and hardening of the skin and connective tissues.[5] The risk of NSF is significantly higher with linear GBCAs like gadodiamide compared to macrocyclic agents.

The inclusion of this compound in the gadodiamide formulation is a direct measure to mitigate the risk of gadolinium dissociation and subsequent toxicity.

Conclusion

This compound serves as a critical analog to gadodiamide, not as an active imaging agent, but as an indispensable stabilizing component in its formulation. The shared DTPA-BMA ligand allows this compound to effectively sequester any free gadolinium ions that may dissociate from the less stable linear gadodiamide complex, thereby enhancing the overall safety profile of the contrast medium. This technical guide has provided a detailed overview of the synthesis, mechanism of action, and comparative properties of these two compounds, along with standardized experimental protocols for their evaluation. A thorough understanding of the interplay between gadodiamide and its this compound analog is paramount for the continued development of safer and more effective MRI contrast agents.

References

- 1. Gadodiamide | C16H26GdN5O8 | CID 153921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gadodiamide? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Chelation - Wikipedia [en.wikipedia.org]

- 5. Gadodiamide - Wikipedia [en.wikipedia.org]

- 6. Omniscan (Gadodiamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. mriquestions.com [mriquestions.com]

- 9. archive.rsna.org [archive.rsna.org]

- 10. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo stability and excretion of gadodiamide (GdDTPA-BMA), a hydrophilic gadolinium complex used as a contrast enhancing agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracranial Gadolinium Deposition Following Gadodiamide-Enhanced Magnetic Resonance Imaging in Pediatric Patients: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Speciation Analysis of Residual Gadolinium in Deep Cerebellar Nuclei in Rats Repeatedly Administered With Gadoterate Meglumine or Gadodiamide - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Caldiamide Sodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldiamide sodium is a chemical compound utilized in pharmaceutical applications, notably as a component in some magnetic resonance imaging (MRI) contrast agent formulations. It is the sodium salt of a calcium complex of a derivative of diethylenetriaminepentaacetic acid (DTPA), specifically DTPA-bismethylamide (DTPA-BMA). Understanding its physicochemical properties is crucial for formulation development, analytical method development, and assessing its behavior in biological systems. This document provides a technical overview of the known physicochemical characteristics of this compound.

Chemical Identity and Physical Properties

This compound can exist in both anhydrous and hydrated forms. The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | [5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-Calciate Sodium | [1] |

| Synonyms | DV-7572, UNII-9G03615Q60 | [2] |

| CAS Number | 131410-50-9 (anhydrous), 122760-91-2 (hydrate) | [2][3] |

| Molecular Formula (Anhydrous) | C₁₆H₂₆CaN₅NaO₈ | [1][2] |

| Molecular Weight (Anhydrous) | 479.47 g/mol | [2] |

| Molecular Formula (Hydrate) | C₁₆H₂₈CaN₅NaO₉ | [2][4] |

| Molecular Weight (Hydrate) | 497.5 g/mol | [2][4] |

| Appearance | Pale Yellow to Light Yellow Solid | [5] |

| Melting Point | >205°C (decomposes) | [5] |

| Stability | Hygroscopic | [5] |

Solubility Profile

Detailed quantitative solubility data for this compound in various solvents is not widely available in the public domain. However, qualitative descriptions indicate the following:

| Solvent | Solubility |

| Water | Slightly Soluble[5] |

| Methanol | Slightly Soluble[5] |

| DMSO | Soluble[2] |

It has been noted that the modification of the parent DTPA ligand to DTPA-BMA, by replacing carboxyl groups with methylamide moieties, leads to a 40% decrease in water solubility, which enhances its lipophilicity and favors distribution in the extracellular fluid compartment.[6]

Spectroscopic and Structural Properties

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard methods to confirm the molecular structure of this compound.

-

X-Ray Diffraction (XRD) : XRD is used to characterize the solid-state properties, including crystallinity. A crystalline form of this compound would produce a characteristic diffraction pattern of sharp peaks, while an amorphous form would show a broad halo.[1]

Computational Structural Data

Density Functional Theory (DFT) simulations have provided theoretical insights into the structure of this compound:[6]

| Parameter | Value |

| Calcium-Ligand Bond Lengths (Ca-N) | 2.38–2.45 Å |

| Calcium-Ligand Bond Lengths (Ca-O) | 2.51–2.63 Å |

| HOMO-LUMO Gap | 4.7 eV |

This HOMO-LUMO gap suggests moderate kinetic stability.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A reversed-phase HPLC method with UV detection is a common approach for the analysis of related compounds like DTPA. Since this compound lacks a strong chromophore, derivatization or the use of specialized detectors would be necessary. A patent for the synthesis of this compound mentions the use of HPLC to monitor the reaction, indicating its utility.[7]

General HPLC Protocol for a Related DTPA Compound: A published method for the analysis of DTPA in pharmaceutical formulations involves the formation of a metal complex (e.g., with Fe³⁺) to enhance UV detection, followed by separation on a C18 column with an ion-pairing agent in the mobile phase.[7]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) with an ion-pairing reagent (e.g., tetrabutylammonium bromide) and an organic modifier (e.g., methanol or acetonitrile).[8]

-

Detection: UV-Vis detector, with the wavelength selected based on the absorbance of the metal complex formed.[8]

-

Sample Preparation: The sample would be dissolved in a suitable solvent, and a solution of a metal salt (e.g., FeCl₃) would be added to form the UV-active complex.[7]

Potentiometric Titration for pKa Determination

The acid dissociation constants (pKa) are critical parameters influencing the solubility and chelation behavior of this compound. Potentiometric titration is the standard method for determining pKa values.

General Protocol:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., deionized water).

-

The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the physicochemical characterization of this compound and the logical relationship of its components.

Caption: General workflow for the physicochemical characterization of this compound.

Caption: Logical relationship of the components of this compound.

Conclusion

This technical guide summarizes the currently available physicochemical data for this compound. While fundamental properties such as molecular weight and appearance are established, there is a notable absence of detailed, publicly available quantitative data for properties like solubility and pKa, as well as specific, validated analytical methods. The provided information serves as a foundational reference for researchers and professionals in drug development, highlighting the areas where further experimental characterization is needed for a more comprehensive understanding of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. soilsfacstaff.cals.wisc.edu [soilsfacstaff.cals.wisc.edu]

- 4. DTPA – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 5. getchem.com [getchem.com]

- 6. Buy this compound | 131410-50-9 [smolecule.com]

- 7. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation of Caldiamide Sodium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the stability and degradation of Caldiamide sodium is limited. This guide synthesizes the available data, primarily from preclinical in-vivo studies, and outlines potential degradation pathways based on established chemical principles and regulatory guidelines for forced degradation studies. The experimental protocols for forced degradation are presented as a representative framework based on ICH guidelines, as specific studies on this compound have not been identified in publicly accessible literature.

Introduction to this compound

This compound, with the CAS Number 122760-91-2 (salt form), is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is utilized as an excipient in some gadolinium-based contrast agents, such as Gadodiamide injection. Its role is to act as a chelating agent, sequestering any free gadolinium ions that might dissociate from the primary complex, thereby enhancing the safety profile of the contrast medium. Understanding the stability and degradation of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Known Degradation Pathways: In-Vivo Stability

The primary documented degradation pathway for this compound occurs in vivo through a process known as transchelation or transmetallation . This process involves the displacement of the calcium ion (Ca²⁺) from the DTPA-BMA ligand by endogenous metal ions, primarily zinc (Zn²⁺) and copper (Cu²⁺).

In-Vivo Transchelation Data

Preclinical studies in rats have quantified the extent of this transchelation process. Following intravenous administration, the parent this compound and its transchelated metal complexes were identified and measured in urine. The relative distribution of these species provides insight into the in vivo stability of the molecule.

Table 1: Relative Quantities of this compound and its Transchelated Metabolites in Rat Urine

| Compound | Chemical Form | Relative Quantity (%) |

| This compound (Parent) | NaCa[DTPA-BMA] | ~ 92% |

| Zinc-Caldiamide Complex | NaZn[DTPA-BMA] | ~ 7% |

| Copper-Caldiamide Complex | NaCu[DTPA-BMA] | ~ 1% |

Data sourced from Okazaki et al., Arzneimittelforschung, 1996.[]

This data indicates that while the vast majority of this compound is excreted unchanged, a minor fraction undergoes transchelation, demonstrating a specific in vivo degradation pathway.[]

Visualizing the In-Vivo Transchelation Pathway

The logical flow of this degradation can be represented as follows:

Potential Degradation Pathways: A Forced Degradation Framework

Forced degradation studies are essential for identifying potential degradation products and pathways that could occur under various stress conditions. As no specific forced degradation data for this compound is publicly available, this section outlines a comprehensive set of experimental protocols based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[2][3][4][5] These protocols provide a robust framework for investigating the stability of this compound.

The primary degradation pathways to investigate for a chelating agent like this compound would be hydrolysis of the amide groups and potential oxidation of the ligand backbone.

Experimental Protocols for Forced Degradation Studies

The objective is to induce a target degradation of 5-20% to ensure that the analytical methods are challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[2]

Table 2: Proposed Protocols for Forced Degradation Studies of this compound

| Stress Condition | Proposed Protocol | Purpose |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M HCl. 2. Store at 60°C and sample at 2, 6, 12, and 24 hours. 3. Neutralize samples with an equimolar amount of NaOH before analysis. | To assess susceptibility to degradation in an acidic environment, primarily targeting the amide linkages. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH. 2. Store at room temperature (25°C) and sample at 2, 6, 12, and 24 hours. 3. Neutralize samples with an equimolar amount of HCl before analysis. | To assess susceptibility to degradation in an alkaline environment, which is typically more aggressive for amide bonds. |

| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound. 2. Add 3% hydrogen peroxide (H₂O₂). 3. Store protected from light at room temperature (25°C) and sample at 2, 6, 12, and 24 hours. | To evaluate the molecule's stability against oxidation, which could affect the tertiary amine groups or other parts of the ligand. |

| Thermal Degradation | 1. Store solid this compound powder in a calibrated oven at 80°C. 2. Sample at 1, 3, and 7 days. 3. Prepare solutions of the stressed solid for analysis. | To determine the impact of high temperature on the solid-state stability of the molecule. |

| Photostability | 1. Expose solid this compound powder and a 1 mg/mL aqueous solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt-hours/m²). 2. Maintain a dark control sample under the same temperature conditions. 3. Sample after the specified exposure. | To identify any degradation or physical changes resulting from exposure to light. |

Analytical Methodology for Degradation Studies

A stability-indicating analytical method is required to separate the intact parent drug from all potential degradation products.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection. Given the structure of the DTPA-BMA ligand, a reversed-phase C18 column would be a suitable starting point.

-

Method Development: A gradient elution using a mobile phase consisting of a phosphate or acetate buffer and an organic modifier (e.g., acetonitrile or methanol) would be developed to achieve separation.

-

Detection: UV detection, likely in the range of 210-240 nm, would be used to monitor the parent compound and any chromophoric degradants.

-

Peak Purity and Identification: A Photodiode Array (PDA) detector would be used to assess peak purity. Mass Spectrometry (LC-MS) would be essential for the structural elucidation of any significant degradation products formed.

Visualizing the Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies as per ICH guidelines.

References

Methodological & Application

Standard protocol for using Caldiamide sodium in vitro experiments.

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Caldiamide sodium, the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA), is a chelating agent. It is a component of the MRI contrast agent Gadodiamide (Omniscan), where it enhances the stability of the gadolinium complex[1][2]. In vitro research suggests that this compound and its analogs have several biological activities, including the induction of apoptosis, antimicrobial effects, and the inhibition of metalloenzymes[3][4]. This document provides detailed protocols for investigating these potential in vitro applications of this compound.

II. Apoptosis Induction in Mammalian Cells

This compound's analog, Gadodiamide, has been shown to induce apoptosis in various cell types, including chondrocytes and human keratinocytes (HaCaT cells)[4][5]. The following protocols are designed to assess the pro-apoptotic effects of this compound.

A. Cell Viability and Cytotoxicity Assessment

A primary step in evaluating the effect of this compound is to determine its impact on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency in inhibiting a biological process by 50%[6].

Table 1: Example IC50 Values for a Related Compound (Gadodiamide)

| Cell Line | Compound | Exposure Time | IC50 Value | Assay |

| HaCaT | Gadodiamide | 24 hours | Concentration-dependent cytotoxicity observed from 2.6 mM to 26 mM | MTT Assay |

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Target cell line (e.g., HaCaT, primary chondrocytes)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (a suggested starting range is 0.1 mM to 30 mM).

-

Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow for Cell Viability Assessment

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

B. Detection of Apoptosis

Protocol 2: DAPI Staining for Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed and fragmented nuclei.

Materials:

-

Cells cultured on glass coverslips or in imaging plates

-

This compound

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound at concentrations around the predetermined IC50 for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with DAPI solution for 5 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the round, evenly stained nuclei of healthy cells.

Protocol 3: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This protocol measures the activity of executioner caspases (e.g., caspase-3/7).

Materials:

-

This compound-treated and control cells

-

Caspase-3/7 assay kit (fluorometric or colorimetric)

-

Lysis buffer (provided in the kit)

-

Caspase substrate (e.g., DEVD-pNA or DEVD-AFC)

-

96-well plate (black for fluorescence, clear for colorimetric)

-

Microplate reader

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Add an equal amount of protein from each sample to the wells of a 96-well plate.

-

Add the caspase substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

-